

An In-Depth Technical Guide to γ -Muurolene: Properties, Biological Activities, and Experimental Protocols

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Compound of Interest

Compound Name: *gamma-Muurolene*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sesquiterpene γ -Muurolene, covering its chemical identity, physicochemical properties, and significant biological activities. Detailed experimental protocols for assessing its antioxidant and antibacterial potential are provided, alongside an illustration of its biosynthetic pathway, to support further research and development.

Chemical Identity and Synonyms

Gamma-Muurolene is a naturally occurring tricyclic sesquiterpene found in a variety of plants. Its unique chemical structure contributes to its notable biological properties.

CAS Number: 30021-74-0[1][2][3][4]

Synonyms:

- (\pm)- γ -Muurolene[2][3]
- (1R,4aR,8aS)-1-isopropyl-7-methyl-4-methylene-1,2,3,4,4a,5,6,8a-octahydronaphthalene[3]
- (1S,4aS,8aR)-1-isopropyl-7-methyl-4-methylene-1,2,3,4,4a,5,6,8a-octahydronaphthalene[1]

- (1S,4aS,8aR)-7-methyl-4-methylene-1-(propan-2-yl)-1,2,3,4,4a,5,6,8a-octahydronaphthalene[1]
- CHEBI:64798[1]
- Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-7-methyl-4-methylene-1-(1-methylethyl)-, (1R,4aR,8aS)-rel-[2]

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of γ -Muurolene is presented below. This data is essential for its identification, characterization, and handling in a laboratory setting.

Property	Value	Source
Molecular Formula	C ₁₅ H ₂₄	[1][3][4]
Molecular Weight	204.35 g/mol	[1][3][5]
Boiling Point	271.00 to 272.00 °C at 760.00 mm Hg	[6]
Flash Point	224.00 °F (106.67 °C)	[6]
Vapor Pressure	0.010000 mmHg @ 25.00 °C (estimated)	[6]
XLogP3-AA	4.3	[7]
Appearance	Not Available	[2]
Storage	2-8°C Refrigerator	[2]

Spectral Data: Mass spectral data (electron ionization) for γ -Muurolene is available through the NIST WebBook, which can be a valuable resource for its identification in complex mixtures such as essential oils.[8][9]

Biological Activities and Potential Applications

γ -Muurolene has demonstrated a range of biological activities that are of significant interest to the scientific and pharmaceutical communities. These include anti-inflammatory, antioxidant, and antimicrobial properties.

Anti-inflammatory Activity

Essential oils containing γ -Muurolene have been reported to possess anti-inflammatory properties.^{[10][11][12][13]} The proposed mechanism for many anti-inflammatory phytochemicals involves the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial in regulating the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF- α) and Interleukin-6 (IL-6).^[14] While direct evidence for γ -Muurolene's action on these pathways is still emerging, the activity of plant extracts rich in this compound suggests it is a promising candidate for further investigation as an anti-inflammatory agent.

Antioxidant Activity

γ -Muurolene is a component of essential oils that have shown antioxidant activity.^{[10][11][12][15]} The antioxidant potential of natural compounds is often evaluated by their ability to scavenge free radicals. Standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly used to quantify this activity.

Antimicrobial Activity

γ -Muurolene has been identified as a constituent in essential oils exhibiting antibacterial and antifungal activities.^{[16][17][18][19][20]} Studies on essential oils containing γ -muurolene have shown inhibitory effects against various pathogenic microbes.^{[12][17]} The lipophilic nature of sesquiterpenes like γ -Muurolene is believed to contribute to their antimicrobial action, which often involves the disruption of microbial cell membranes.

Experimental Protocols

To facilitate further research on γ -Muurolene, detailed protocols for assessing its key biological activities are provided below.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol outlines a common method for determining the free radical scavenging activity of a compound.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

Materials:

- γ-Muurolene
- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol (or Ethanol)
- Positive control (e.g., Ascorbic acid or Trolox)
- 96-well microplate
- Microplate reader (spectrophotometer)

Procedure:

- Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
- Preparation of Sample Solutions: Prepare a stock solution of γ-Muurolene in methanol. From this stock, create a series of dilutions to obtain a range of concentrations to be tested.
- Assay: a. In a 96-well plate, add 50 μL of each concentration of the γ-Muurolene solution to different wells. b. Add 150 μL of the DPPH solution to each well. c. For the blank, use 50 μL of methanol instead of the sample solution. d. Include a positive control (e.g., Ascorbic acid) at various concentrations.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: $\% \text{ Inhibition} = [(Abs_blank - Abs_sample) / Abs_blank] \times 100$ The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can

be determined by plotting the percentage of inhibition against the different concentrations of γ -Muurolene.

Antibacterial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.^{[25][26]}

Materials:

- γ -Muurolene
- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
- 96-well microplates
- Spectrophotometer

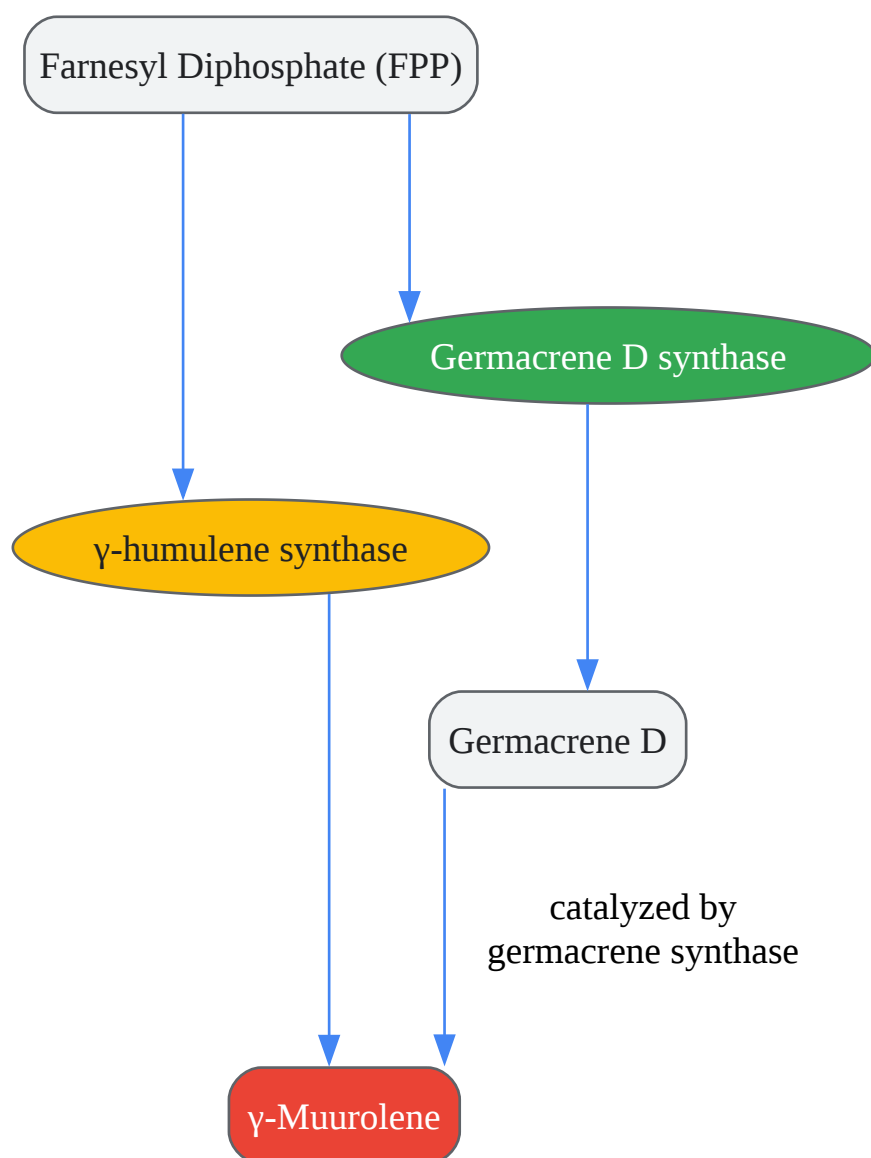
Procedure:

- **Preparation of Bacterial Inoculum:** Culture the test bacteria in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells.
- **Preparation of Sample Solutions:** Prepare a stock solution of γ -Muurolene in a suitable solvent (e.g., DMSO), and then prepare serial two-fold dilutions in MHB in a 96-well microplate.
- **Inoculation:** Add the prepared bacterial inoculum to each well containing the different concentrations of γ -Muurolene.
- **Controls:** Include a positive control (wells with bacteria and no γ -Muurolene) and a negative control (wells with medium only).
- **Incubation:** Incubate the microplate at 37°C for 18-24 hours.

- Determination of MIC: The MIC is the lowest concentration of γ -Muurolene at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Biosynthesis of γ -Muurolene

The biosynthesis of γ -Muurolene proceeds through the mevalonate pathway, starting from farnesyl diphosphate (FPP). The enzyme γ -muurolene synthase catalyzes the cyclization of FPP to form γ -muurolene.[27] A proposed pathway also suggests its formation from germacrene D.[28]



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Caption: Proposed biosynthetic pathway of γ -Muurolene.

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